molecular formula C8H6F2O2 B13135020 1-(2,5-Difluoro-4-hydroxyphenyl)ethanone

1-(2,5-Difluoro-4-hydroxyphenyl)ethanone

Cat. No.: B13135020
M. Wt: 172.13 g/mol
InChI Key: BKXQUCZLTRMRHE-UHFFFAOYSA-N
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Description

1-(2,5-Difluoro-4-hydroxyphenyl)ethanone is an aromatic ketone with the molecular formula C8H6F2O2. This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a phenyl ring, along with an ethanone group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2,5-Difluoro-4-hydroxyphenyl)ethanone can be achieved through several synthetic routes. One common method involves the Fries rearrangement of 4-fluorophenyl acetate with aluminum chloride as a catalyst, performed without solvent at temperatures between 115°C and 150°C . This method is efficient and yields a high purity product.

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality this compound for commercial use.

Chemical Reactions Analysis

1-(2,5-Difluoro-4-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces alcohols.

Scientific Research Applications

1-(2,5-Difluoro-4-hydroxyphenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways. Its fluorinated structure allows for the study of fluorine’s effects on biological systems.

    Medicine: Research into potential pharmaceutical applications includes the development of new drugs targeting specific enzymes or receptors. Its ability to undergo various chemical modifications makes it a versatile candidate for drug design.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which 1-(2,5-Difluoro-4-hydroxyphenyl)ethanone exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity or binding affinity. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.

Molecular targets and pathways involved in its mechanism of action include enzyme inhibition, receptor binding, and modulation of metabolic pathways. These interactions can lead to changes in cellular processes and biochemical reactions.

Comparison with Similar Compounds

1-(2,5-Difluoro-4-hydroxyphenyl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of fluorine atoms and hydroxyl group, which imparts distinct chemical properties and reactivity patterns.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields Its unique structure and reactivity make it valuable for research in chemistry, biology, medicine, and industry

Properties

Molecular Formula

C8H6F2O2

Molecular Weight

172.13 g/mol

IUPAC Name

1-(2,5-difluoro-4-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H6F2O2/c1-4(11)5-2-7(10)8(12)3-6(5)9/h2-3,12H,1H3

InChI Key

BKXQUCZLTRMRHE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1F)O)F

Origin of Product

United States

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